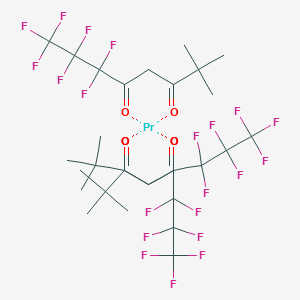

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimetil octano-3,5-dionato-O,O')praseodimio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is a coordination compound where praseodymium is complexed with three ligands of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione. This compound is notable for its use in various scientific applications, particularly in the field of nuclear magnetic resonance (NMR) as a shift reagent.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is used as an NMR shift reagent. It helps in the resolution of complex NMR spectra by inducing shifts in the resonance frequencies of nearby nuclei, thereby simplifying the analysis of molecular structures.

Biology and Medicine

While its primary use is in chemistry, this compound can also be used in biological studies to investigate the structure of biomolecules. Its ability to induce shifts in NMR spectra makes it valuable for studying proteins and nucleic acids.

Industry

In industrial applications, this compound can be used in the synthesis of other praseodymium complexes, which have applications in catalysis and materials science. It is also used in the production of specialized optical materials due to its unique electronic properties.

Mecanismo De Acción

Target of Action

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is a complex compound that primarily targets lanthanide metals . It is involved in the synthesis of rare earth metal complexes and plays a crucial role in the separation of these metals .

Mode of Action

The compound interacts with its targets through a process known as chelation . This involves the formation of multiple coordinate bonds between a polydentate ligand (the compound) and a single central atom (the target). These interactions result in the formation of ring-like structures, which are highly stable .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the conformational mobility of substituted 2-methoxychalcones under the action of lanthanide shift reagents . It also plays a role in NMR titration on cation-π complexes of bowl-shaped polycyclic aromatic hydrocarbons . Furthermore, it is used in the specific recognition of chiral amino alcohols .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, its involvement in the synthesis of rare earth metal complexes can lead to the separation of lanthanide metals . This can have significant implications in various fields, including catalysis and synthesis, optics and glasses, and healthcare and biochemical applications .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the presence of water and other solvents . Additionally, factors such as temperature and pH can also influence its action and efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium typically involves the reaction of praseodymium chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium can undergo various chemical reactions, including:

Substitution Reactions: The ligands can be replaced by other donor molecules under appropriate conditions.

Oxidation-Reduction Reactions: The praseodymium center can participate in redox reactions, although it is relatively stable in its +3 oxidation state.

Common Reagents and Conditions

Substitution Reactions: Typically involve other ligands such as phosphines or amines in an organic solvent.

Oxidation-Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new praseodymium complexes with different ligands, while redox reactions can alter the oxidation state of praseodymium.

Comparación Con Compuestos Similares

Similar Compounds

- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)ytterbium

- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)europium

Uniqueness

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato-O,O’)praseodymium is unique due to its specific electronic configuration and the resulting paramagnetic properties, which make it particularly effective as an NMR shift reagent. Compared to similar compounds with other lanthanides, it offers distinct advantages in terms of the magnitude and direction of induced shifts, which can be crucial for certain analytical applications.

Propiedades

Número CAS |

17978-77-7 |

|---|---|

Fórmula molecular |

C30H30F21O6Pr |

Peso molecular |

1026.4 g/mol |

Nombre IUPAC |

(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;praseodymium(3+) |

InChI |

InChI=1S/3C10H11F7O2.Pr/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/q;;;+3/p-3/b3*5-4-; |

Clave InChI |

GZFHBLZCACQJBL-VNGPFPIXSA-K |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Pr] |

SMILES isomérico |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Pr+3] |

SMILES canónico |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Pr+3] |

| 17978-77-7 | |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)

![3-[(4-Aminophenyl)azo]-benzenesulfonic acid](/img/structure/B93749.png)

![(2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B93753.png)